molecular formula C18H21N3O4S B2831903 N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide CAS No. 2097861-63-5

N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide

Cat. No.: B2831903
CAS No.: 2097861-63-5
M. Wt: 375.44
InChI Key: WBFQWZZGCAFVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 3-acetamidophenylamine with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine under controlled conditions. The reaction is often catalyzed by acid or base catalysts and may require specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind with high affinity to these targets, influencing their activity and resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, share structural similarities.

    Acetamidophenyl Derivatives: Compounds like N-(4-acetamidophenyl)acetamide have similar functional groups.

Uniqueness

N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is unique due to its specific combination of functional groups and structural features

Biological Activity

N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide, with CAS number 2097861-63-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S, and it has a molecular weight of 375.4 g/mol. Its structure features a thiophene ring and an acetamide group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₄S
Molecular Weight375.4 g/mol
CAS Number2097861-63-5

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Modulation : Its structure suggests the ability to interact with various receptors, possibly modulating their activity and influencing cellular responses.
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research has suggested that compounds with thiophene moieties can exhibit anti-inflammatory activities. The potential for this compound to modulate inflammatory pathways could be explored further in preclinical models.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that thiophene-based compounds inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study highlighted the importance of substituent effects on biological activity.
  • Inflammation Model : In a model of acute inflammation, a derivative of this compound was shown to significantly reduce edema in rat paw models, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate bioavailability, with further studies needed to optimize formulations for enhanced delivery.

Toxicology

Toxicological assessments are crucial for evaluating safety profiles. Initial findings indicate that while the compound exhibits promising biological activities, its toxicity must be thoroughly evaluated in vivo to ensure therapeutic viability.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12(22)20-14-4-3-5-15(8-14)21-17(24)16(23)19-11-18(2,25)9-13-6-7-26-10-13/h3-8,10,25H,9,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFQWZZGCAFVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.